
N-(5-acetyl-4-methylthiazol-2-yl)-5-methylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-acetyl-4-methylthiazol-2-yl)-5-methylisoxazole-3-carboxamide” is a derivative of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . These derivatives are multi-target-directed ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases .
Synthesis Analysis
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives was carried out with easily available 3-chloropentane-2,4-dione 1 and corresponding Benzoyl Chloride (Substituted; 2a-h) . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .Molecular Structure Analysis
The synthesized compounds were subjected to chemical characterization (NMR, FTIR and elemental analysis) . The detailed characterization data of each derivative is given in the referenced papers .Chemical Reactions Analysis
The synthesized compounds were tested for biological activities (antioxidant, antibacterial, antifungal and α-glucosidase) . The results were further supported by molecular docking studies .Wissenschaftliche Forschungsanwendungen
Anticancer Drug Development
Thiazole derivatives are known to be present in several clinically used anticancer medicines . The structure-activity relationship of these compounds can be studied to develop new anticancer agents.
Medicinal Chemistry Research
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl) arylamide derivatives represents drug-like molecules . These can be explored further for their medicinal properties.
Biological Activity Profiling
The detailed characterization data of each derivative provides a basis for biological activity profiling, which is crucial in understanding the pharmacological effects of new drugs .
Wirkmechanismus
Target of Action
It’s known that the compound and its derivatives have been tested for various biological activities, including antioxidant, antibacterial, antifungal, and α-glucosidase inhibition . These activities suggest that the compound may interact with multiple targets, making it a multi-target-directed ligand .
Mode of Action
The compound’s antioxidant properties suggest that it may neutralize harmful free radicals in the body . Its antibacterial and antifungal activities indicate that it may inhibit the growth of certain bacteria and fungi . The compound’s α-glucosidase inhibition activity suggests that it may interfere with the breakdown of complex carbohydrates into glucose, potentially making it useful in the management of diabetes .
Biochemical Pathways
The compound’s antioxidant, antibacterial, antifungal, and α-glucosidase inhibition activities suggest that it may affect multiple biochemical pathways. For instance, its antioxidant activity may involve the neutralization of free radicals, thereby protecting cells from oxidative damage . Its antibacterial and antifungal activities suggest that it may interfere with the growth and reproduction of certain bacteria and fungi . Its α-glucosidase inhibition activity indicates that it may affect carbohydrate metabolism, potentially influencing blood glucose levels .
Result of Action
The compound’s antioxidant, antibacterial, antifungal, and α-glucosidase inhibition activities suggest that it may have several molecular and cellular effects. For instance, its antioxidant activity may protect cells from oxidative damage, potentially preventing or mitigating conditions associated with oxidative stress . Its antibacterial and antifungal activities may help in combating infections caused by certain bacteria and fungi . Its α-glucosidase inhibition activity may influence blood glucose levels, potentially making it useful in the management of diabetes .
Eigenschaften
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-5-4-8(14-17-5)10(16)13-11-12-6(2)9(18-11)7(3)15/h4H,1-3H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVZCGUVKUIJQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=C(S2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methylthiazol-2-yl)-5-methylisoxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

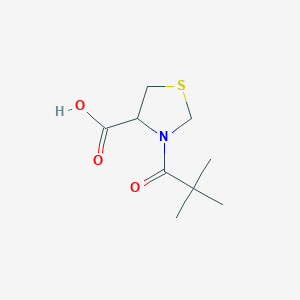
![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2893670.png)
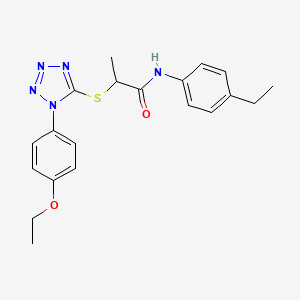

![Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2893675.png)
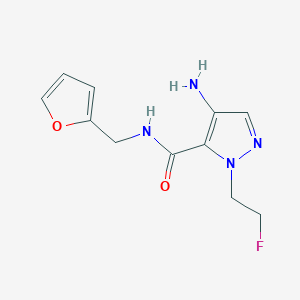
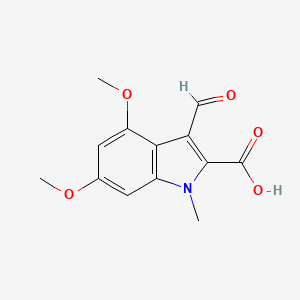
![2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2893679.png)
![5-((2-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893680.png)
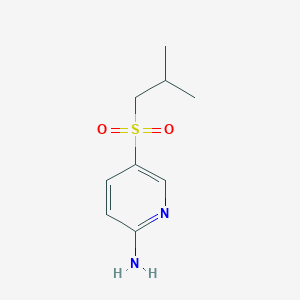

![(4-Fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2893686.png)
![N-[(4-bromophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B2893688.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2893689.png)